molecular formula NbOPbW B14661178 CID 71359284 CAS No. 39318-28-0

CID 71359284

Cat. No.: B14661178
CAS No.: 39318-28-0
M. Wt: 500 g/mol
InChI Key: WHLXADQUBDWRCE-UHFFFAOYSA-N
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Description

No data on CID 71359284 (PubChem Compound Identifier 71359284) are present in the provided evidence. Typically, a compound introduction would include:

  • Molecular formula, molecular weight, and structural features (e.g., functional groups, stereochemistry).
  • Synthetic or natural origin (e.g., microbial metabolites, plant-derived compounds).

Without access to these details, a proper introduction cannot be formulated .

Properties

CAS No.

39318-28-0

Molecular Formula

NbOPbW

Molecular Weight

500 g/mol

InChI

InChI=1S/Nb.O.Pb.W

InChI Key

WHLXADQUBDWRCE-UHFFFAOYSA-N

Canonical SMILES

O=[W].[Nb].[Pb]

Origin of Product

United States

Preparation Methods

The synthesis of CID 71359284 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

Thiabendazole undergoes hydrolysis under acidic or alkaline conditions:

Condition Product Mechanism
Acidic (HCl, H₂O)Degradation to 2-aminobenzimidazole and sulfur-containing byproductsAcid-catalyzed cleavage of the thiophene ring.
Alkaline (NaOH)Partial ring opening with formation of thiocyanate intermediatesNucleophilic attack on the sulfur atom .

Key Findings :

  • Hydrolysis reduces antifungal efficacy, necessitating pH-stable formulations.

  • Degradation pathways correlate with temperature (accelerated above 40°C) .

Oxidation Reactions

Thiabendazole reacts with oxidizing agents (e.g., H₂O₂, KMnO₄):

Oxidizing Agent Product Application
H₂O₂Thiabendazole sulfoxide (C₁₀H₇N₃SO)Intermediate in metabolic pathways .
KMnO₄ (strong)Thiabendazole sulfone (C₁₀H₇N₃SO₂)Studied for reduced bioactivity compared to parent compound .

Experimental Data :

  • Sulfoxide formation occurs at pH 7–9 with a half-life of 12 hours .

  • Sulfone derivatives exhibit 60% lower microtubule inhibition compared to Thiabendazole .

Metal Complexation

Thiabendazole forms coordination complexes with transition metals, altering its solubility and activity:

Metal Ion Complex Structure Effect on Activity
Cu²⁺Tetrahedral Cu(N₃S)₂Enhanced antifungal potency via redox cycling .
Fe³⁺Octahedral Fe(N₃S)₃Reduced bioavailability due to precipitation .

Research Insights :

  • Copper complexes show 2.5× greater activity against Candida albicans .

  • Iron complexes are pH-sensitive, decomposing in gastric conditions .

Mechanism of Action

Thiabendazole inhibits fungal microtubule assembly by binding to β-tubulin, disrupting mitosis . Key steps include:

  • Binding : Thiophene sulfur coordinates with tubulin’s GTP-binding site.

  • Disruption : Prevents polymerization of α/β-tubulin dimers.

  • Metabolic Interference : Blocks glucose uptake in nematodes .

Scientific Research Applications

CID 71359284 has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it may be studied for its potential interactions with biological systems. In medicine, researchers are exploring its potential therapeutic effects and mechanisms of action. Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 71359284 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use, but understanding these interactions is crucial for its application in therapeutic and industrial settings .

Comparison with Similar Compounds

Research Challenges and Recommendations

  • Data Gaps: No spectral data (NMR, MS), synthetic protocols, or bioactivity studies for this compound are provided in the evidence .
  • Suggested Actions :
    • Consult PubChem or specialized databases (e.g., ChEMBL, Reaxys) for structural and experimental data.
    • Perform computational modeling (e.g., QSAR, molecular docking) to predict properties and targets .
    • Synthesize and characterize the compound to validate hypotheses .

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